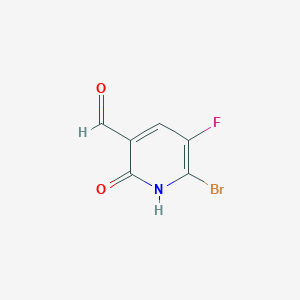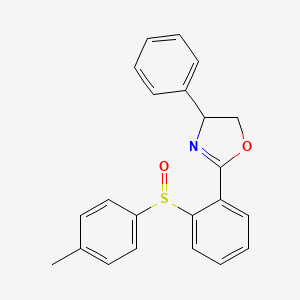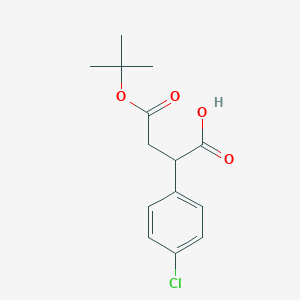![molecular formula C36H49NOP2S B15155718 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. It is widely used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The compound has a molecular formula of C36H49NOP2S and a molecular weight of 605.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide typically involves the reaction of dicyclohexylphosphine and diphenylphosphine with a suitable chiral amine precursor. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligands .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted sulfinamide compounds .
Scientific Research Applications
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is extensively used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various transition metals such as palladium, platinum, and rhodium. The pathways involved include the formation of metal-ligand complexes that facilitate the transfer of chirality to the substrate .
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonamide
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonate
Uniqueness
The uniqueness of this compound lies in its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Its structural features, such as the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups, contribute to its effectiveness as a chiral ligand .
Properties
Molecular Formula |
C36H49NOP2S |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
N-[1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3 |
InChI Key |
NSZNZJQIBJWIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155640.png)
![N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155650.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)

![N-(2,3-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15155665.png)
![3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide](/img/structure/B15155671.png)
![3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B15155686.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155693.png)
![[7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B15155701.png)


![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine](/img/structure/B15155722.png)
![5-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155732.png)
